7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C9H11NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine typically involves the reaction of 2,3-dihydro-1-benzofuran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding methyl derivative .
Scientific Research Applications
7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-7-amine: A related compound with similar structural features but lacking the methanesulfonyl group.
Benzofuran derivatives: A broad class of compounds with diverse biological activities and applications
Uniqueness
7-Methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of the methanesulfonyl group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzofuran derivatives .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
7-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)8-4-2-3-6-7(10)5-13-9(6)8/h2-4,7H,5,10H2,1H3 |
InChI Key |
LPHUITYGKRQWBC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1OCC2N |
Origin of Product |
United States |
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